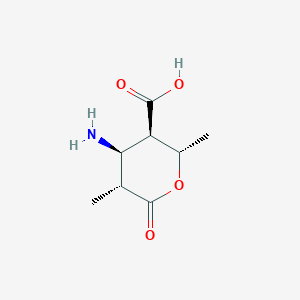
(2S,3R,4R,5R)-4-Amino-2,5-dimethyl-6-oxooxane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R,4R,5R)-4-Amino-2,5-dimethyl-6-oxooxane-3-carboxylic acid is a complex organic compound with a unique structure that includes an amino group, multiple hydroxyl groups, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R,5R)-4-Amino-2,5-dimethyl-6-oxooxane-3-carboxylic acid typically involves multiple steps, including the protection and deprotection of functional groups, as well as selective oxidation and reduction reactions. One common synthetic route starts with the protection of the hydroxyl groups, followed by the introduction of the amino group through nucleophilic substitution. The final steps often involve the deprotection of the hydroxyl groups and the oxidation of specific carbon atoms to form the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve the use of biocatalysts to achieve high selectivity and yield. Enzymatic reactions can be employed to introduce the amino group and to oxidize specific carbon atoms. Additionally, continuous flow reactors may be used to optimize reaction conditions and improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2S,3R,4R,5R)-4-Amino-2,5-dimethyl-6-oxooxane-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like ammonia or alkyl halides. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents like water, ethanol, or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
(2S,3R,4R,5R)-4-Amino-2,5-dimethyl-6-oxooxane-3-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in metabolic pathways and its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving amino acid metabolism.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (2S,3R,4R,5R)-4-Amino-2,5-dimethyl-6-oxooxane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other amino acids and oxane derivatives, such as:
- (2S,3R,4R,5R)-2,3,4,5,6-Pentahydroxyhexanoic acid
- (2S,3R,4R,5R)-2,3,4,5,6-Pentahydroxyhexylamine
- (2S,3R,4R,5R)-2,3,4,5,6-Pentahydroxyhexanoic acid methyl ester
Uniqueness
What sets (2S,3R,4R,5R)-4-Amino-2,5-dimethyl-6-oxooxane-3-carboxylic acid apart from these similar compounds is its unique combination of functional groups and stereochemistry. This unique structure allows it to participate in specific reactions and interact with particular molecular targets, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
791555-65-2 |
|---|---|
Molecular Formula |
C8H13NO4 |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
(2S,3R,4R,5R)-4-amino-2,5-dimethyl-6-oxooxane-3-carboxylic acid |
InChI |
InChI=1S/C8H13NO4/c1-3-6(9)5(7(10)11)4(2)13-8(3)12/h3-6H,9H2,1-2H3,(H,10,11)/t3-,4+,5+,6-/m1/s1 |
InChI Key |
KXNDKVJNRDDVNR-DPYQTVNSSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H]([C@@H](OC1=O)C)C(=O)O)N |
Canonical SMILES |
CC1C(C(C(OC1=O)C)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















